molecular formula C11H12N2O2 B2676787 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol CAS No. 68857-67-0

4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol

Cat. No.: B2676787
CAS No.: 68857-67-0
M. Wt: 204.229
InChI Key: XRPGEEYBQKPKSC-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol is an organic compound with the molecular formula C11H12N2O2. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

The synthesis of 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol typically involves multiple steps starting from aniline. One common method includes the formation of an intermediate through a series of reactions, followed by an oxazepine ring closure to yield the target compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol can be compared with other similar compounds such as:

    1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol: This compound has a similar ring structure but differs in the position and type of functional groups.

    4,5-Dihydro-1-phenyl-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-10-ol:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3,4,5-tetrahydro-[1,4]oxazepino[4,3-a]benzimidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-5-13-10-4-2-1-3-9(10)12-11(13)7-15-6-8/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPGEEYBQKPKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC2=NC3=CC=CC=C3N21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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